molecular formula C10H8ClN2NaO2 B2866964 Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1706459-17-7

Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2866964
CAS No.: 1706459-17-7
M. Wt: 246.63
InChI Key: LNLDVXJTUABCTG-UHFFFAOYSA-M
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Description

Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of the imidazo[1,2-a]pyridine scaffold makes this compound particularly interesting due to its potential biological activities and synthetic versatility .

Mechanism of Action

The mechanism of action of sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it has shown significant potency against Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison: Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its sodium salt form, which enhances its solubility and stability compared to its non-sodium counterparts. This makes it particularly useful in various industrial and pharmaceutical applications .

Properties

IUPAC Name

sodium;6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2.Na/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLDVXJTUABCTG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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